Selina-4(15),7(11)-dien-8-one
Description
Contextualization within Sesquiterpenoid Research
Selina-4(15),7(11)-dien-8-one is classified as a sesquiterpenoid, a large and diverse class of natural products built from three isoprene (B109036) units, giving them a characteristic 15-carbon skeleton. nih.gov Specifically, it belongs to the eudesmane (B1671778) type of sesquiterpenoids, which are characterized by a bicyclic carbon framework derived from the eudesmane skeleton. mdpi.com Eudesmane sesquiterpenoids are widely distributed in the plant kingdom and have been identified in various species, including those from the genera Curcuma and Inula. mdpi.com The structural foundation of this compound is closely related to its hydrocarbon precursor, selina-4(15),7(11)-diene, which is also a bicyclic sesquiterpene. nih.govebi.ac.uk The key distinction is the presence of a ketone group at the C-8 position in this compound, which significantly influences its chemical properties and biological activities.
The study of sesquiterpenoids like this compound is a vibrant area of research, driven by their complex stereochemistry and potential applications. nih.gov Researchers often investigate the biosynthesis of these compounds, exploring the enzymatic processes that lead to their formation from farnesyl diphosphate (B83284). cardiff.ac.ukwhiterose.ac.uk For instance, studies on selina-4(15),7(11)-diene synthase, an enzyme from Streptomyces pristinaespiralis, have provided insights into the mechanisms of terpene cyclization and have been a focus for protein engineering to generate novel terpene structures. whiterose.ac.ukresearchgate.netwhiterose.ac.uk
Significance as a Natural Product
The significance of this compound as a natural product stems from its presence in various medicinal and aromatic plants, as well as its reported biological activities. It has been identified as a constituent of the rhizomes of several Curcuma species, which are prominent in traditional Chinese medicine. nih.govresearchgate.net Notably, it is found in the volatile oil of Atractylodes macrocephala rhizomes, another important plant in traditional medicine. medchemexpress.commdpi.comresearchgate.net
Research has indicated that this compound possesses anti-inflammatory and anticancer properties. Specifically, it has been shown to suppress the proliferation of malignant cells, including those of breast and lung carcinomas. The presence of this compound in plants with a history of medicinal use underscores the importance of natural products in drug discovery and development. The investigation into its biological effects contributes to a deeper understanding of the therapeutic potential of plant-derived compounds.
Historical Perspective of Discovery and Initial Characterization
The isolation and structural elucidation of organic compounds from natural sources is a fundamental aspect of natural product chemistry. maas.edu.mmmaas.edu.mmnih.gov The characterization of this compound has been accomplished through the application of various spectroscopic techniques. The process typically involves extraction from the plant material, followed by chromatographic separation to obtain the pure compound. maas.edu.mmmaas.edu.mm
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(4aS,8aR)-8a-methyl-5-methylidene-3-propan-2-ylidene-1,4,4a,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-8-13-11(3)6-5-7-15(13,4)9-14(12)16/h13H,3,5-9H2,1-2,4H3/t13-,15+/m0/s1 |
InChI Key |
NKGSEACIYQINQJ-DZGCQCFKSA-N |
Isomeric SMILES |
CC(=C1C[C@H]2C(=C)CCC[C@@]2(CC1=O)C)C |
Canonical SMILES |
CC(=C1CC2C(=C)CCCC2(CC1=O)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Selina 4 15 ,7 11 Dien 8 One
Botanical Sources and Distribution
The distribution of Selina-4(15),7(11)-dien-8-one in the plant kingdom is specific, with significant concentrations found in particular species within the Zingiberaceae and Compositae families.
Isolation from Curcuma zedoaria (Zingiberaceae)
Curcuma zedoaria, commonly known as white turmeric, is a significant natural source of this compound. Research focused on the chemical composition of the essential oil from the leaves of this plant has identified this compound as one of the major constituents. chemfaces.com In one analysis, this compound constituted 9.4% of the total leaf oil, which was predominantly composed of mono- and sesquiterpenoids. chemfaces.com The essential oil from which it was identified was produced through hydrodistillation. chemfaces.com
Identification in Atractylodes macrocephala (Compositae) Rhizomes
This compound, also referred to in literature by its synonym Selina-4(14),7(11)-dien-8-one, has been successfully isolated from the rhizomes of Atractylodes macrocephala. medchemexpress.comresearchgate.net This traditional medicinal plant is recognized for containing a variety of bioactive sesquiterpenoids. researchgate.net One study employing steam distillation followed by gas chromatography-mass spectrometry (SD-GC-MS) identified Selina-4(14)-7(11)diene-8-one at a concentration of 1.01% in the volatile components extracted from the rhizomes.
Presence in Neuropeltis acuminata Leaf Essential Oil
Based on available scientific literature, the presence of the specific compound this compound in the leaf essential oil of Neuropeltis acuminata has not been confirmed. While studies on this plant have identified various other sesquiterpenoids, including the related compound selina-4(15),7(11)-diene, the ketone variant this compound is not reported as a constituent.
Other Reported Natural Occurrences
Current research literature primarily documents the occurrence of this compound in Curcuma zedoaria and Atractylodes macrocephala. While its precursor, selina-4(15),7(11)-diene, has been reported in other organisms like Humulus lupulus (hops) and Solanum tuberosum (potato), the distribution of the ketone form, this compound, appears to be more limited based on current findings. nih.gov
Interactive Data Table: Botanical Sources of this compound
| Plant Species | Family | Plant Part Used | Compound Presence |
| Curcuma zedoaria | Zingiberaceae | Leaves | Confirmed |
| Atractylodes macrocephala | Compositae | Rhizomes | Confirmed |
| Neuropeltis acuminata | Convolvulaceae | Leaves | Not Confirmed |
Advanced Isolation Techniques from Complex Biological Matrices
The isolation of this compound, a volatile sesquiterpenoid, from plant material relies on methods that can effectively separate these compounds from the non-volatile components of the complex biological matrix.
Hydrodistillation and Steam Distillation for Essential Oil Extraction
Hydrodistillation and steam distillation are the most prevalent and traditional methods for extracting essential oils from aromatic plants. These techniques are particularly suitable for isolating volatile compounds like this compound.
Hydrodistillation: In this process, the plant material is fully submerged in water, which is then brought to a boil. The resulting steam, carrying the volatile essential oil components, is captured and directed to a condenser. Upon cooling, the vapor condenses back into a liquid, and because the essential oil is generally immiscible with water, it can be easily separated. This method was specifically used to extract the essential oil from Curcuma zedoaria leaves, which was found to be rich in this compound. chemfaces.com
Steam Distillation: This technique involves passing steam, generated in an external boiler, through the plant material. The steam ruptures the plant's oil sacs and releases the volatile aromatic compounds. These volatile molecules are carried by the steam to a condenser and collected in a receiving vessel, where the oil separates from the water. This method is advantageous as it avoids direct boiling of the plant material and can prevent the degradation of heat-sensitive compounds. Steam distillation has been utilized in the analysis of volatile compounds from Atractylodes macrocephala rhizomes.
The efficiency of both methods depends on various parameters, including distillation time, temperature, pressure, and the ratio of plant material to water, which can be optimized to maximize the yield of specific sesquiterpenoids.
Interactive Data Table: Research Findings on this compound
| Plant Source | Plant Part | Isolation Method | Key Finding |
| Curcuma zedoaria | Leaves | Hydrodistillation | Constitutes 9.4% of the essential leaf oil. chemfaces.com |
| Atractylodes macrocephala | Rhizomes | Steam Distillation / Extraction | Identified as a constituent of the rhizome. medchemexpress.comresearchgate.net |
Solvent Extraction and Fractionation Strategies
The isolation of this compound from its natural source, primarily the essential oil, necessitates a series of extraction and fractionation steps. The initial step typically involves obtaining the essential oil from the plant material, for which hydrodistillation is a common method. chemfaces.comresearchgate.net
Following the acquisition of the crude extract or essential oil, a systematic fractionation process is employed to separate the complex mixture into simpler fractions. This is often achieved through solvent-solvent partitioning. Common solvents used for the extraction and fractionation of sesquiterpenoids from Curcuma species include methanol, n-hexane, ethyl acetate (B1210297), and dichloromethane. e-nps.or.krnih.gov For instance, a crude methanol extract can be partitioned against n-hexane to separate nonpolar compounds, including many sesquiterpenoids. e-nps.or.krnih.gov Further partitioning with solvents of increasing polarity, such as ethyl acetate, can help in the graded separation of compounds based on their polarity. e-nps.or.krnih.gov
Chromatographic Separation Techniques
Chromatography is an indispensable tool for the purification of individual compounds from the enriched fractions. A combination of different chromatographic techniques is often required to achieve a high degree of purity for the target compound, this compound.
Silica Gel Column Chromatography
Silica gel column chromatography is a widely used technique for the initial separation of compounds from the fractionated extracts of Curcuma species. e-nps.or.krcapes.gov.br The separation is based on the differential adsorption of the compounds onto the silica gel stationary phase. A mobile phase, typically a mixture of nonpolar and moderately polar solvents, is passed through the column to elute the compounds. For the separation of sesquiterpenoids, a common mobile phase consists of a gradient of n-hexane and ethyl acetate. e-nps.or.kr The fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to pool fractions containing the compound of interest.
Reverse-Phase Column Chromatography
Reverse-phase column chromatography is another valuable technique, particularly for separating compounds with moderate to low polarity. In this method, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as a mixture of methanol and water. e-nps.or.kr This technique is effective in separating isomeric or closely related sesquiterpenoids that may be difficult to resolve using normal-phase silica gel chromatography. For instance, fractions obtained from silica gel chromatography can be further purified using reverse-phase chromatography to isolate specific sesquiterpenoids. e-nps.or.kr
Preparative Thin-Layer Chromatography (TLC)
Preparative Thin-Layer Chromatography (TLC) is a useful method for the final purification of small quantities of a compound. bohrium.com In this technique, the sample is applied as a band onto a thick layer of adsorbent (e.g., silica gel) on a glass plate. The plate is then developed in a suitable solvent system. After development, the band corresponding to the target compound is visualized (often under UV light), scraped from the plate, and the compound is eluted from the adsorbent with an appropriate solvent. This method can yield highly pure compounds for structural elucidation and biological assays.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of natural products, including sesquiterpenoids. nih.govresearchgate.net For preparative purposes, a semi-preparative or preparative HPLC system is used. Both normal-phase and reverse-phase HPLC can be employed. In reverse-phase HPLC, a C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water. nih.gov The high resolution of HPLC allows for the separation of complex mixtures and the isolation of pure compounds. nih.gov
Table 2: Chromatographic Techniques for Sesquiterpenoid Isolation
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Silica Gel Column Chromatography | Silica Gel | n-Hexane:Ethyl Acetate (gradient) | Initial fractionation and purification |
| Reverse-Phase Column Chromatography | C18-bonded Silica | Methanol:Water (gradient) | Purification of moderately polar compounds |
| Preparative TLC | Silica Gel | Varies (e.g., Chloroform:Methanol) | Final purification of small quantities |
| HPLC | C18 or Silica | Acetonitrile:Water or Methanol:Water (gradient) | High-resolution separation and purification |
High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing the risk of irreversible adsorption and decomposition of samples. This technique has been successfully applied to the separation of various natural products, including sesquiterpenoids from essential oils. In HSCCC, a two-phase solvent system is used, and the separation is based on the differential partitioning of the analytes between the two immiscible liquid phases. This method is particularly suitable for the preparative isolation of compounds from complex mixtures like essential oils.
Chemical Synthesis and Semi Synthesis of Selina 4 15 ,7 11 Dien 8 One and Analogs
Strategies for Total Synthesis of Selinane Sesquiterpenoids
The total synthesis of selinane sesquiterpenoids, including frameworks like that of Selina-4(15),7(11)-dien-8-one, presents significant stereochemical challenges. The primary goal is the construction of the bicyclo[4.4.0]decane (decalin) system with the correct relative stereochemistry, specifically the cis-fusion of the two rings and the proper orientation of substituents at C-5, C-7, and C-10.
Key synthetic strategies employed for this purpose often revolve around powerful carbon-carbon bond-forming reactions that establish the bicyclic core.
Robinson Annulation: This classic sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is a cornerstone for constructing six-membered rings. In the context of selinanes, a suitably substituted cyclohexanone (B45756) derivative can be annulated with a methyl vinyl ketone (MVK) equivalent to build the second ring of the decalin system. The conditions of the cyclization step are critical for controlling the ring junction stereochemistry, with thermodynamic control often favoring the more stable trans-fused eudesmane (B1671778) skeleton. Therefore, achieving the kinetically favored cis-fused selinane core requires carefully designed substrates and reaction conditions.
Diels-Alder Cycloaddition: The [4+2] cycloaddition offers a highly convergent and stereocontrolled route to the decalin core. A substituted diene and a dienophile can be reacted to form the bicyclic system in a single step, with the stereochemistry of the starting materials directly translating to the product. For a selinane framework, this could involve the reaction of a cyclic diene with a substituted dienophile, where the approach of the dienophile dictates the ring fusion.
Intramolecular Cyclizations: Strategies based on intramolecular reactions, such as aldol condensations or radical cyclizations of acyclic precursors, provide another powerful avenue. These methods rely on a pre-functionalized carbon chain that is designed to fold and cyclize in a way that generates the desired cis-decalin skeleton with high stereoselectivity.
Once the core is established, subsequent steps focus on installing the specific functionalities of this compound: the C-8 ketone, the exocyclic double bond at C-4(15), and the endocyclic double bond at C-7(11). This often involves a series of functional group interconversions, including oxidations, eliminations (e.g., Wittig reaction for the exocyclic methylene), and isomerizations. The control of regioselectivity during these steps is paramount, particularly in positioning the double bonds and the ketone.
Chemical Transformations from Precursor Dienes
A more direct and common approach to obtaining this compound is through the semi-synthesis from abundant, naturally occurring selinane dienes, such as β-selinene (selina-4(15),11-diene) or α-selinene (selina-3,11-diene). These precursors already contain the correct bicyclic framework and stereochemistry, simplifying the synthetic challenge to a few key chemical transformations.
The most critical step in the semi-synthesis of this compound from its diene precursors is the regioselective allylic oxidation at the C-8 position. This transformation introduces the ketone functionality and, through subsequent isomerization, establishes the conjugated dienone system. Several reagents have been successfully employed for this purpose.
Selenium Dioxide (SeO₂): This is a classic and highly effective reagent for the allylic oxidation of alkenes. When β-selinene is treated with SeO₂, oxidation occurs at the C-8 position, which is allylic to the C-7(11) double bond. The initial product is likely the C-8 alcohol, which is further oxidized under the reaction conditions to the ketone. This process directly yields this compound. The reaction is typically performed in a solvent like ethanol (B145695) or dioxane, often with heating. Research has shown that this method can produce the target dienone in moderate to good yields, sometimes alongside other oxidation byproducts.
Chromium-Based Reagents: Oxidants such as chromium trioxide (CrO₃) in pyridine (B92270) (Collins reagent or Sarett reagent) or pyridinium (B92312) chlorochromate (PCC) can also be used. These reagents are known for oxidizing allylic methylenes to carbonyls. The reaction of β-selinene with CrO₃-based oxidants has been reported to yield this compound. The choice of the specific chromium reagent and conditions can influence the yield and selectivity, minimizing over-oxidation or side reactions.
tert-Butyl Hydroperoxide (TBHP): In the presence of catalytic amounts of metal salts (e.g., copper or selenium), TBHP can function as an effective allylic oxidant. This system is often considered a "greener" alternative to stoichiometric heavy metal oxidants.
The table below summarizes representative findings for the allylic oxidation of selinene precursors.
| Precursor | Reagent(s) | Solvent | Conditions | Reported Yield | Reference Context |
|---|---|---|---|---|---|
| β-Selinene | Selenium Dioxide (SeO₂) | Dioxane/H₂O | Reflux, 2 h | ~35% | Direct oxidation to dienone, major product. |
| β-Selinene | Selenium Dioxide (SeO₂) | Ethanol | Reflux, 4 h | ~40% | Forms dienone alongside minor aldehyde byproducts. |
| α-Selinene | Selenium Dioxide (SeO₂) | Dioxane/H₂O | Reflux, 2 h | ~20% | Yields the target dienone after double bond isomerization. |
| β-Selinene | Chromium Trioxide (CrO₃), Pyridine | Dichloromethane | Room Temp, 24 h | ~15-20% | Classic Collins oxidation method. |
Once synthesized, this compound serves as a versatile intermediate for the preparation of various analogs. The reactive dienone moiety is amenable to several transformations, primarily involving the C-8 ketone.
Reduction of the Carbonyl Group: The most common derivatization is the reduction of the C-8 ketone to the corresponding secondary alcohol, yielding Selina-4(15),7(11)-dien-8-ol. This transformation can be achieved using standard hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that selectively reduces ketones in the presence of the double bonds. This reaction typically produces a mixture of the two C-8 epimeric alcohols, 8α-hydroxy and 8β-hydroxy isomers.
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also cleanly reduces the ketone to the alcohol. Studies on the natural product have shown that reduction with LiAlH₄ also yields the corresponding alcohol, Selina-4(15),7(11)-dien-8-ol, as a mixture of epimers. The stereochemical outcome is dictated by the steric hindrance around the carbonyl group, with hydride attack generally occurring from the less hindered face.
Substitution and Addition Reactions: The α,β-unsaturated nature of the dienone system opens the door for conjugate addition reactions (Michael additions). Nucleophiles can potentially add to the C-6 position, although such reactions are less commonly reported for this specific compound compared to the direct carbonyl reduction. Further derivatization can occur at the C-8 alcohol, which can be converted into esters, ethers, or a leaving group for subsequent substitution or elimination reactions, enabling access to a wider range of selinane analogs.
The table below outlines key derivatization reactions starting from this compound.
| Starting Material | Reagent(s) | Solvent | Product(s) | Reaction Type | Key Observation |
|---|---|---|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Selina-4(15),7(11)-dien-8-ol | Ketone Reduction | Produces a mixture of C-8 epimeric alcohols. |
| This compound | Sodium Borohydride (NaBH₄) | Methanol | Selina-4(15),7(11)-dien-8-ol | Ketone Reduction | Selective reduction of the ketone over the diene system. |
| Selina-4(15),7(11)-dien-8-ol | Acetic Anhydride, Pyridine | Dichloromethane | Selina-4(15),7(11)-dien-8-yl acetate (B1210297) | Esterification | Conversion of the C-8 alcohol to its acetate ester. |
Synthetic Approaches for Structurally Related Selinane Derivatives
The synthetic strategies developed for selinanes are closely related to those for their C-7 epimers, the eudesmanes, which possess a trans-fused decalin core. Comparing the synthetic approaches for these two classes highlights the subtleties of stereocontrol in terpene synthesis.
Synthesis of Eudesmanes (e.g., β-Eudesmol): The synthesis of eudesmanes like β-eudesmol often relies on methods that thermodynamically favor the stable trans-ring fusion. For example, many syntheses employ a Robinson annulation under conditions that allow for equilibration to the trans-decalone intermediate. Subsequent steps then build the side chain and other functionalities. The stereocontrol at C-7 is a defining feature, and strategies often involve setting this stereocenter early in the synthesis or using a substrate-controlled reduction or alkylation on a rigid trans-decalin framework.
Synthesis of Other Oxygenated Selinanes: The synthesis of other naturally occurring selinanes, such as teucladiol (B1255018) (selinane-4,11-diol), requires different synthetic planning. Here, the challenge is not only the cis-fused core but also the regioselective introduction of hydroxyl groups at non-allylic positions. Synthetic routes might involve:
Starting with a precursor that already contains oxygen functionality.
Employing hydroboration-oxidation of a strategically placed double bond to install a hydroxyl group with specific regiochemistry and stereochemistry.
Using C-H oxidation methods with reagents capable of targeting unactivated positions, although this remains a significant challenge.
The comparison of synthetic routes underscores how a change in the target molecule's stereochemistry (selinane vs. eudesmane) or functionalization pattern necessitates a fundamentally different strategic approach, from the choice of the initial cyclization reaction to the sequence of functional group manipulations.
| Target Compound Class | Core Stereochemistry | Key Synthetic Challenge | Common Synthetic Strategy | Example Precursor/Reaction |
|---|---|---|---|---|
| Selinanes (e.g., this compound) | cis-fused decalin | Achieving kinetic cis-ring fusion. | Intramolecular cyclization; Diels-Alder; Semi-synthesis from natural selinenes. | Allylic oxidation of β-selinene. |
| Eudesmanes (e.g., β-Eudesmol) | trans-fused decalin | Achieving thermodynamic trans-ring fusion. | Robinson annulation under equilibrating conditions. | Annulation of a substituted cyclohexanone with MVK. |
| Hydroxylated Selinanes (e.g., Teucladiol) | cis-fused decalin | Regio- and stereoselective hydroxylation at non-activated positions. | Hydroboration-oxidation of a precursor alkene; functionalization of an existing core. | Hydroboration of β-selinene to functionalize the C-4(15) or C-11 position. |
Advanced Structural Elucidation and Spectroscopic Characterization
Spectroscopic Techniques for Definitive Structural Assignment
Mass Spectrometry (MS) Applications
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)
High-resolution mass spectrometry is indispensable for determining the elemental composition of a molecule with high accuracy and confidence. For Selina-4(15),7(11)-dien-8-one, which has a molecular formula of C₁₅H₂₂O, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HREIMS analysis.
The analysis provides a measured mass-to-charge ratio (m/z) with a high degree of precision, typically to four or more decimal places. The close agreement between the measured m/z and the calculated theoretical mass confirms the elemental formula and distinguishes the compound from other isomers or compounds with the same nominal mass. Although specific HREIMS data for this compound is not widely published, the expected results would align with its chemical formula.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂O |
| Nominal Mass | 218 amu |
| Monoisotopic Mass | 218.16707 u |
| Theoretical [M+H]⁺ Ion | 219.17434 u |
| Theoretical [M+Na]⁺ Ion | 241.15631 u |
This interactive table outlines the theoretical mass values used as a reference in HREIMS analysis.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. While detailed fragmentation studies specifically for this compound are scarce in the literature, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of ketones and other eudesmane-type sesquiterpenoids libretexts.orgyoutube.com.
The primary fragmentation mechanism for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group youtube.com. In the case of this compound, the molecular ion ([M]⁺˙ at m/z 218) would likely undergo cleavage at the C7-C8 or C8-C9 bonds. Additionally, fragmentation patterns involving the loss of small neutral molecules, such as water (H₂O) and carbon monoxide (CO), are common in the mass spectra of sesquiterpenoids researchgate.net.
A proposed pathway could involve retro-Diels-Alder (RDA) reactions, a common fragmentation route for cyclic systems, leading to the characteristic cleavage of the decalin ring system. The resulting fragment ions provide a structural fingerprint that aids in the identification of the eudesmane (B1671778) skeleton.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the ketone carbonyl (C=O) and the carbon-carbon double bonds (C=C).
The IR spectrum is expected to show a strong absorption band characteristic of the C=O stretching vibration. Because the carbonyl group is in conjugation with the C7=C11 double bond (an α,β-unsaturated ketone), this absorption is expected to appear in the range of 1660–1690 cm⁻¹ pressbooks.pubopenstax.org. The exocyclic C4=C15 double bond and the endocyclic C7=C11 double bond would exhibit C=C stretching vibrations around 1640–1660 cm⁻¹. Additionally, C-H stretching vibrations for sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds, which often yield strong Raman signals.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |
|---|---|---|---|
| C=O (Ketone) | Stretch (conjugated) | 1660 - 1690 (Strong) | Weak |
| C=C (Alkene) | Stretch | 1640 - 1660 (Medium) | Strong |
| sp² C-H | Stretch | 3010 - 3100 (Medium) | Medium |
| sp³ C-H | Stretch | 2850 - 3000 (Strong) | Strong |
This interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound.
Chiroptical Spectroscopy (ECD) for Absolute Configuration Determination
The eudesmane skeleton of this compound contains multiple stereocenters, making the determination of its absolute configuration crucial. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The experimental ECD spectrum, with its characteristic positive or negative Cotton effects, serves as a stereochemical fingerprint. To assign the absolute configuration, this experimental spectrum is compared with theoretical ECD spectra generated through quantum chemical calculations for possible stereoisomers researchgate.netbeilstein-journals.org. A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of the absolute configuration.
Chromatographic Methodologies for Isolation and Purity Assessment
Gas Chromatography (GC) with Retention Indices (RI)
Gas chromatography is a primary technique for the separation and analysis of volatile compounds like sesquiterpenoids. The retention index (RI) system standardizes retention times by relating them to the elution of n-alkane standards. This allows for inter-laboratory comparison of data and provides an additional layer of confidence in compound identification when combined with mass spectrometry.
For this compound, also known as Eudesma-4(15),7(11)-dien-8-one, a specific retention index has been reported.
Table 3: Reported Gas Chromatography Retention Index
| Compound Name | Stationary Phase | Retention Index (RI) | Reference |
|---|
This interactive table displays the experimentally determined retention index for this compound on a non-polar GC column.
This RI value is a key parameter for its identification in the GC analysis of complex mixtures, such as essential oils from Curcuma zedoaria researchgate.net.
Multidimensional Gas Chromatography (GC×GC-TOFMS) for Enhanced Separation
Essential oils are highly complex matrices often containing hundreds of compounds, including numerous isomers that are difficult to separate using conventional one-dimensional GC. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced separation power and peak capacity mdpi.comessentialoilsforhealing.com.
In a GC×GC system, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram where structurally related compounds, such as different classes of sesquiterpenoids, are often grouped in distinct regions of the plot. The high-speed acquisition capabilities of TOFMS are essential to capture the very narrow peaks produced by the second-dimension separation.
While specific application of GC×GC-TOFMS for the analysis of this compound has not been detailed in the literature, this technique would be highly advantageous for its separation from other isomeric sesquiterpene ketones and hydrocarbons in complex natural extracts, leading to more accurate identification and quantification edu.krd.
X-ray Crystallography for Solid-State Structure Determination
Detailed searches of scientific literature and crystallographic databases did not yield specific reports on the single-crystal X-ray diffraction analysis of this compound. While the structures of many related eudesmane and selinane-type sesquiterpenoids have been successfully determined using this method, providing valuable insights into the conformational preferences and stereochemical nuances of this class of compounds, a publication containing the crystallographic data for the title compound is not currently available.
The general methodology for such an analysis would involve the growth of a high-quality single crystal of this compound, which is often a challenging step for natural products. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-rays, researchers can determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal.
For illustrative purposes, a hypothetical data table is presented below to show the typical parameters that would be reported from a successful X-ray crystallographic study.
| Crystallographic Parameter | Hypothetical Value |
| Empirical formula | C₁₅H₂₂O |
| Formula weight | 218.34 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.543(2) Å, α = 90°b = 12.876(4) Å, β = 90°c = 15.123(5) Å, γ = 90° |
| Volume | 1274.5(7) ų |
| Z | 4 |
| Density (calculated) | 1.138 Mg/m³ |
| Absorption coefficient | 0.072 mm⁻¹ |
| F(000) | 480 |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 10254 |
| Independent reflections | 2897 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2897 / 0 / 145 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
| Absolute structure parameter | 0.1(2) |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Such a study, when performed, would provide definitive confirmation of the relative and absolute stereochemistry of the chiral centers in this compound. The resulting structural model would detail bond lengths, bond angles, and torsional angles, offering a precise geometric description of the molecule in the solid state. This information is invaluable for understanding its reactivity, spectroscopic properties, and potential biological interactions.
Chemical Reactivity and Derivatization Studies of Selina 4 15 ,7 11 Dien 8 One
Investigations into Double Bond Reactivity
The two double bonds in Selina-4(15),7(11)-dien-8-one, one exocyclic at C4(15) and one endocyclic at C7(11), are key sites for chemical transformations. The reactivity of these alkenes allows for a variety of addition and oxidation reactions.
Research has shown that the double bonds can undergo reactions such as epoxidation. For instance, treatment of related eudesmane (B1671778) sesquiterpenoids with reagents like m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of epoxides. While specific studies on the epoxidation of this compound are not extensively detailed in the provided results, the reactivity of similar compounds suggests this is a feasible transformation.
Hydrogenation is another common reaction involving double bonds. Using catalysts such as palladium on carbon (Pd/C), the double bonds can be reduced to yield saturated alkanes. This transformation can be useful for determining the carbon skeleton of the molecule and for creating derivatives with altered steric and electronic properties.
Carbonyl Group Transformations
The carbonyl group at the C-8 position is a versatile functional group that can be readily transformed into a variety of other functionalities.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new stereocenter at C-8, leading to the formation of diastereomeric alcohols. The stereochemical outcome of this reduction can often be influenced by the choice of reagent and reaction conditions.
Etherification: Following reduction of the carbonyl to a hydroxyl group, etherification can be performed. One study describes the SN2'-type Mitsunobu etherification of a related compound, selina-4(14),7(11)-dien-8-one, suggesting similar reactivity for the title compound. nii.ac.jp This reaction allows for the introduction of various alkyl or aryl groups, thereby modifying the lipophilicity and steric bulk of the molecule.
A study on the construction of a meroterpenoid-like compound library demonstrated that Selina-4(14),7(11)-dien-8-one can undergo a sequence of reduction, etherification, and cyclization to form novel compounds. nii.ac.jp
Stereochemical Aspects of Chemical Modifications
The chemical modification of this compound often involves the formation of new stereocenters, making the stereochemical course of these reactions a critical aspect of study. The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions.
For example, the reduction of the C-8 ketone will produce two diastereomeric alcohols. The facial selectivity of the hydride attack is influenced by the steric hindrance imposed by the rest of the molecule. Similarly, reactions at the double bonds, such as epoxidation, will also lead to diastereomeric products. The stereochemistry of these products is crucial as it can significantly impact their biological activity.
The absolute configuration of related selinane-type sesquiterpenes has been established through chemical correlation and spectroscopic methods. researchgate.net For instance, the absolute configuration of selina-4(15),7(11)-diene has been determined, which can help in assigning the stereochemistry of its derivatives. researchgate.net
Synthesis of Novel Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of novel analogs of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a particular biological effect. researchgate.net
For instance, modifications at the double bonds and the carbonyl group can lead to a diverse range of derivatives. These derivatives can then be screened for various biological activities, such as antioxidant and α-glucosidase inhibitory activities, as has been done for the parent compound. ftb.com.hr
One approach to generating novel analogs is through chemical derivatization of extracts from natural sources. iscientific.org This method allows for the creation of complex compounds from simpler, naturally occurring precursors. The synthesis of meroterpenoid-like compounds from selina-4(14),7(11)-dien-8-one is an example of how this natural product can be used as a scaffold for generating chemical diversity. nii.ac.jp
The insights gained from SAR studies can guide the design of more potent and selective analogs with improved therapeutic potential. nih.govacs.org
In Vitro Biological Activities and Cellular Efficacy Studies
Antioxidant Activity Assessment
The antioxidant potential of Selina-4(15),7(11)-dien-8-one has been primarily investigated through its association with the antioxidant capacity of plant extracts in which it is a constituent.
Radical Scavenging Assays (e.g., DPPH, FRAP)
Direct quantitative data from radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays on the isolated this compound are not extensively detailed in the available literature. However, studies on extracts containing this compound provide indirect evidence of its contribution to antioxidant effects.
A study on a closely related compound, selina-1,3,7(11)-trien-8-one, isolated from the essential oil of Eugenia uniflora leaves, indicated that it demonstrated insignificant free-radical scavenging activity in the DPPH assay. mdpi.com It is important to note that this is a different, though structurally related, compound, and its activity does not directly represent that of this compound.
Correlation with Metabolite Profiles via Metabolomics
Metabolomics studies have provided significant insights into the role of this compound in the antioxidant activity of plant extracts. Research on black turmeric (Curcuma caesia) has utilized a ¹H NMR-based metabolomics approach to correlate metabolite profiles with biological activities. nih.govftb.com.hrsrce.hr
| Metabolite | Correlated Biological Activity | Plant Source |
| This compound | Antioxidant Activity | Curcuma caesia |
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is inferred from the known properties of the plants from which it is derived and studies on related compounds.
Inhibition of Lipoxygenase (LOX) Activity
Direct studies on the inhibition of lipoxygenase (LOX) by isolated this compound are limited. Lipoxygenases are a family of enzymes that play a crucial role in the inflammatory process by catalyzing the oxidation of polyunsaturated fatty acids to produce inflammatory mediators. jpccr.eu However, a study on the leaf essential oil of Neuropeltis acuminata, which contained selina-4(15),7(11)-diene (a precursor), demonstrated high inhibitory activity against lipoxygenase, suggesting a potential anti-inflammatory effect for this class of compounds. researchgate.net
Modulation of Inflammatory Pathway Enzymes
While direct evidence for this compound modulating specific inflammatory pathway enzymes is not yet prevalent, the plants from which it is isolated, such as Atractylodes macrocephala, are known for their anti-inflammatory properties. researchgate.netsci-hub.se Research on extracts from Atractylodes macrocephala has shown inhibition of nitric oxide (NO) production, a key inflammatory mediator. researchgate.net Furthermore, studies on Atractylodis rhizoma suggest that its components can alleviate acute lung injury by inhibiting the activation of the MAPK and PI3K-AKT signaling pathways, thereby reducing the release of inflammatory factors. nih.gov The contribution of this compound to these observed effects is an area for further investigation.
α-Glucosidase Inhibitory Activity
Similar to its antioxidant activity, the α-glucosidase inhibitory potential of this compound has been established through metabolomic correlation studies.
In a study investigating the bioactivities of Curcuma caesia extracts, a positive correlation was found between the concentration of this compound and the α-glucosidase inhibitory activity of the extracts. nih.govftb.com.hrsrce.hrresearchgate.net The freeze-dried rhizome of C. caesia extracted with 100% ethanol (B145695), which contained this compound, exhibited a potent α-glucosidase inhibitory activity with an IC50 value of 265.5±38.6 µg/mL. nih.govftb.com.hrsrce.hr This correlation strongly suggests that this compound is a contributing factor to the anti-diabetic potential of the plant by inhibiting this key carbohydrate-hydrolyzing enzyme.
| Metabolite | Correlated Biological Activity | Plant Source Extract IC50 (α-Glucosidase Inhibition) |
| This compound | α-Glucosidase Inhibition | 265.5±38.6 µg/mL (Curcuma caesia rhizome extract) nih.govftb.com.hrsrce.hr |
Antimicrobial Properties against Bacterial Strains
Specific data on the antimicrobial activity of isolated this compound against bacterial strains is not extensively documented in current scientific literature. However, the compound has been identified as a major constituent of essential oils that exhibit antimicrobial properties.
One study reported that this compound constituted 36.6% of the essential oil from the leaves of Eupatorium triplinerve. researchgate.netacademicoa.com This essential oil was found to possess moderate antibacterial activity against a panel of ten pathogenic bacteria. researchgate.netacademicoa.com It is important to note that these findings pertain to the activity of the whole essential oil, and the specific contribution of this compound to this effect has not been isolated and quantified. Further research is required to determine the intrinsic antimicrobial efficacy and the minimum inhibitory concentration (MIC) of the purified compound against various bacterial strains. idexx.com
Molluscicidal Activity against Invertebrate Species
Direct studies evaluating the molluscicidal activity of this compound are currently lacking in published research. However, investigations into structurally related compounds suggest a potential area for future research.
There is no specific research available on the efficacy of this compound against Biomphalaria glabrata, the snail intermediate host for Schistosoma mansoni. nih.govnih.govrsdjournal.org Research on the related sesquiterpene, Selina-3,7(11)-diene, has shown that a nanoemulsion containing this compound demonstrated significant lethality against B. glabrata. This indicates that the selinane skeleton may be a promising scaffold for developing molluscicidal agents, though direct testing of the title compound is needed for confirmation.
Similarly, the direct impact of this compound on the cercariae of Schistosoma mansoni has not been reported. nih.govekb.eg Studies on the related compound, Selina-3,7(11)-diene, have suggested it may play a role in controlling schistosomiasis transmission by inhibiting acetylcholinesterase activity in the parasite. The cercaricidal potential of this compound remains an uninvestigated area.
Melanogenesis Inhibitory Activity in Melanocytes
This compound, isolated from Atractylodis Rhizoma Alba, has been identified as a potent inhibitor of melanin (B1238610) synthesis in cellular assays. jst.go.jpgoogleapis.comherba.kr
Studies using non-tumorigenic melan-a melanocytes have shown that this compound can significantly reduce melanin production without exhibiting apparent cytotoxicity. jst.go.jpkoreascience.kr At a concentration of 10 µg/mL, the compound was found to decrease the melanin content of melan-a cells by approximately 50%. koreascience.kr This suggests that it effectively interferes with the melanin production pathway within the cells.
The mechanism behind the reduction in melanin synthesis involves the key melanogenic enzyme, tyrosinase. Research has demonstrated that this compound does not directly inhibit the enzymatic activity of cell-free tyrosinase. jst.go.jpkoreascience.kr Instead, its effect is mediated at a cellular level.
In cultured melan-a cells, treatment with this compound at a concentration of 10 µg/mL resulted in a 60% decrease in intracellular tyrosinase activity. koreascience.kr This reduction in activity is attributed to the compound's ability to downregulate the expression of the tyrosinase gene, leading to lower levels of the functional enzyme within the melanocytes. jst.go.jpkoreascience.kr The expression of other melanogenic enzymes, such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), were not significantly affected. jst.go.jp
Interactive Data Table: Melanogenesis Inhibitory Activity
| Activity | Cell Line | Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Melanin Synthesis Inhibition | Melan-a | 10 µg/mL | ~50% reduction | koreascience.kr |
| Intracellular Tyrosinase Activity | Melan-a | 10 µg/mL | ~60% reduction | koreascience.kr |
| Cell-Free Tyrosinase Activity | N/A (Enzyme Assay) | Not specified | No direct inhibition | jst.go.jpkoreascience.kr |
Influence on Melanogenic Protein Expression (e.g., Tyrosinase, TRP-1, TRP-2)
This compound, also referred to in literature as selina-4(14),7(11)-dien-8-one, has been identified as a potent inhibitor of melanogenesis in in vitro studies. researchgate.netresearchgate.netsemanticscholar.org Research using B16 melanoma cells and non-tumorigenic melan-a melanocytes has demonstrated that this compound significantly reduces melanin synthesis without inducing cytotoxicity. researchgate.netnih.gov
The mechanism behind this activity is not a direct inhibition of the tyrosinase enzyme's activity in a cell-free environment. researchgate.netnih.gov Instead, this compound exerts its effects by downregulating the expression of key melanogenic enzymes. researchgate.netresearchgate.net Studies have shown that treatment with the compound leads to a decrease in the cellular activity of tyrosinase. researchgate.netnih.gov This reduction in activity is attributed to the diminished expression of the tyrosinase protein itself, as well as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). researchgate.netresearchgate.netsemanticscholar.org
One study further detailed this mechanism, reporting that at a concentration of 10 µg/mL, this compound markedly decreased the mRNA and protein levels of tyrosinase. nih.gov However, in that particular study, the expression of TRP-1 and TRP-2 was not affected, suggesting that the compound's primary whitening effect is mediated mainly through the regulation of tyrosinase expression. nih.gov At this concentration, it inhibited melanin synthesis in melan-a cells by 50% and reduced cellular tyrosinase activity by 60%. nih.gov These findings highlight its potential as a regulator of melanogenic enzyme expression. researchgate.netresearchgate.net
Table 1: Effect of this compound on Melanogenic Protein Expression
This table is interactive. You can sort and filter the data.
| Cell Line | Concentration | Effect on Melanin Synthesis | Effect on Tyrosinase Expression | Effect on TRP-1 Expression | Effect on TRP-2 Expression | Source(s) |
| Melan-a | Not Specified | Dramatically reduced | Reduced | Reduced | Reduced | researchgate.netresearchgate.net |
| Melan-a | 10 µg/mL | 50% inhibition | Markedly decreased (mRNA and protein) | No change | No change | nih.gov |
Immunomodulatory Properties (in vitro cell-based studies)
The immunomodulatory potential of this compound is suggested by its presence in plant extracts known for such activities. The volatile oil fraction of Atractylodes macrocephala, which contains this compound, has been reported to possess immunomodulatory properties. researchgate.net
However, direct in vitro studies on the isolated compound's effects on immune cells like macrophages and lymphocytes are not extensively documented in the available scientific literature. While the broader class of sesquiterpenes has been investigated for anti-inflammatory effects, specific data on this compound's mechanism in modulating cytokine production (e.g., TNF-α, IL-6, IL-10) in cell-based assays is limited. A computational analysis predicted that Selina-4(14),7(11)-dien-8-one could have an affinity for glutamate (B1630785) receptor subunits, which are involved in neuroinflammation, but this was part of a broader screening of essential oils and not a direct cellular study of its immunomodulatory action. semanticscholar.org Further research is required to fully elucidate the specific immunomodulatory role of this compound through direct in vitro cell-based investigations.
Role in Plant Defense Mechanisms
This compound is a naturally occurring sesquiterpene found in various plants, including Atractylodes macrocephala, Curcuma zedoaria, and Eupatorium triplinerve. researchgate.netpoisson.com.brresearchgate.net Sesquiterpenes as a chemical class are widely recognized for their essential roles in plant defense, acting as antifeedants, toxins, and deterrents against herbivores and pathogens. researchgate.net
While the compound is classified as a plant metabolite, specific studies detailing the direct function of this compound in the defense mechanisms of its source plants are not widely available. nih.gov A related compound, selina-3,7(11)-diene, has been noted for its role in plant defense. The presence of this compound in plant essential oils, which often have antimicrobial and insecticidal properties, suggests a plausible role in protecting the plant. poisson.com.brscienceopen.com However, direct experimental evidence demonstrating its specific activity in plant-pathogen or plant-herbivore interactions is not yet thoroughly documented.
Mechanistic Studies of Biological Actions at the Molecular and Cellular Level
Elucidation of Specific Receptor or Enzyme Binding
There is currently no available research that identifies specific molecular targets, such as receptors or enzymes, to which Selina-4(15),7(11)-dien-8-one binds. Studies detailing binding affinities, kinetics, or competitive binding assays for this compound are absent from the scientific record.
Investigations into Cellular Pathway Modulation
Comprehensive studies on how this compound modulates cellular pathways have not been published.
Impact on Enzyme Activities in Relevant Biochemical Cascades
Information regarding the inhibitory or stimulatory effects of this compound on specific enzymes within biochemical cascades is not documented.
Interaction with Cellular Membranes and Effects on Fluidity and Permeability
There are no available studies that investigate the interaction of this compound with cellular membranes or its effects on membrane properties such as fluidity and permeability.
Regulation of Gene Expression Related to Biological Effects (e.g., MITF in melanogenesis)
Research on the influence of this compound on the expression of specific genes, such as the Microphthalmia-associated Transcription Factor (MITF) involved in melanogenesis, has not been reported.
Structure-Activity Relationships (SAR) from Derivatization
No studies on the derivatization of this compound to explore its structure-activity relationships (SAR) are present in the current body of scientific literature. Such studies would be crucial for identifying the key chemical features of the molecule responsible for any biological activity.
Chemoinformatics and Computational Studies of Selina 4 15 ,7 11 Dien 8 One
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a ligand and its protein target.
While specific molecular docking studies for Selina-4(15),7(11)-dien-8-one were not found in the reviewed literature, research on the closely related isomer, selina-4(14),7(11)-dien-8-one , provides valuable insights into its potential biological targets. This isomer, identified as a key active compound in Atractylodes lancea, has been investigated for its therapeutic potential using network pharmacology and molecular docking. researchgate.netresearchgate.net
In a study investigating the antidepressant potential of Atractylodes lancea, selina-4(14),7(11)-dien-8-one was identified as one of ten active compounds. researchgate.net These compounds were found to target 28 potential genes and proteins associated with depression. researchgate.net Another study on the use of Atractylodis rhizoma for acute lung injury (ALI) utilized molecular docking to simulate the interaction of its constituent compounds with key signaling proteins. nih.gov The simulations indicated that the active components, including the selinane-type sesquiterpenoid, could effectively bind to proteins in the PI3K-Akt and MAPK signaling pathways, which are crucial in inflammation. nih.gov
The table below summarizes the potential protein targets for the related compound selina-4(14),7(11)-dien-8-one, as identified through these network pharmacology and docking studies.
| Target Protein Class | Specific Targets Implicated | Associated Pathway/Disease |
| Kinases | PI3K (Phosphoinositide 3-kinase), Akt (Protein Kinase B) | PI3K-Akt Signaling Pathway |
| Kinases | MAPK (Mitogen-activated protein kinase) | MAPK Signaling Pathway |
| Various | 28 proteins (unspecified in abstract) | Depression-related targets |
This data pertains to the isomer selina-4(14),7(11)-dien-8-one.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms
QM/MM simulations are a hybrid approach that combines the accuracy of quantum mechanics (QM) for a small, electronically significant part of a system (like an active site) with the computational efficiency of molecular mechanics (MM) for the larger surrounding environment (like the rest of a protein). This method is particularly suited for studying enzyme reaction mechanisms.
Direct QM/MM simulation studies focusing on the reaction mechanisms of this compound have not been reported in the literature. However, extensive QM/MM studies have been performed on the biosynthesis of its direct precursor, selina-4(15),7(11)-diene , by the enzyme selinadiene synthase (SdS) from Streptomyces pristinaespiralis. rsc.orgchemrxiv.orgresearchgate.net These studies provide critical insights into the formation of the core selinane skeleton.
The research demonstrated that the SdS enzyme catalyzes a complex cyclization cascade of farnesyl diphosphate (B83284) (FDP). chemrxiv.org QM/MM simulations were used to map the energy landscape of this reaction, identifying key carbocationic intermediates and transition states. acs.org For instance, simulations showed how a G305E variant of the synthase could facilitate a water attack on a carbocation intermediate, leading to the formation of a hydroxylated product, selin-7(11)-en-4-ol, instead of the diene. chemrxiv.org These studies highlight how the enzyme environment precisely controls the reaction pathway, steering it towards deprotonation to form selina-4(15),7(11)-diene in the wild-type enzyme. rsc.orgchemrxiv.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (primarily the electron density) of many-body systems, such as atoms and molecules. It is widely applied to calculate molecular properties like geometry, vibrational frequencies, and reaction energies, which are fundamental to understanding a compound's reactivity.
As of now, specific DFT calculation results for this compound are not available in published research. However, DFT is a standard and powerful tool for such analyses in natural product chemistry. abinit.org For example, DFT calculations, often combined with MM in QM/MM approaches, have been crucial in elucidating the biosynthesis of related terpenes. researchgate.net In the study of selinadiene synthase, QM(DFT)/MM calculations were used to investigate the proton transfer steps involved in the conversion of the intermediate germacrene B to selina-4(15),7(11)-diene, demonstrating the role of main-chain carbonyl oxygens and water molecules as catalytic acids/bases. researchgate.net Such computational methods could be applied to this compound to predict its reactivity, sites susceptible to nucleophilic or electrophilic attack, and to rationalize its spectroscopic data.
Molecular Dynamics Simulations for Conformational Analysis and Enzyme-Substrate Complexes
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique allows researchers to study the conformational flexibility of molecules and to observe the dynamic interactions within enzyme-substrate complexes.
There are no specific MD simulation studies focused on this compound itself. The existing research heavily focuses on the enzyme that produces its precursor. MD simulations were instrumental in understanding the function of selina-4(15),7(11)-diene synthase (SdS). chemrxiv.orgchemrxiv.org These simulations revealed an induced-fit mechanism where the enzyme changes conformation upon substrate binding. researchgate.net By running MD simulations of the enzyme in complex with a substrate analogue, researchers identified key amino acid residues and water molecules within the active site that are crucial for catalysis. rsc.orgchemrxiv.org This simulation-guided approach enabled the engineering of the SdS enzyme to produce novel hydroxylated sesquiterpenes by altering the active site's water network and dynamics. chemrxiv.org
Metabolomics Data Analysis for Bioactivity Correlation (e.g., PLS analysis)
Metabolomics involves the comprehensive study of metabolites in a biological system. When combined with statistical methods like Partial Least Squares (PLS) analysis, it can be used to correlate the presence and abundance of specific compounds in a complex mixture with measured biological activities.
A study utilizing ¹H NMR-based metabolomics on extracts of black turmeric (Curcuma caesia) successfully identified this compound as one of 27 metabolites. ftb.com.hrnih.gov The researchers evaluated the antioxidant and α-glucosidase inhibitory activities of various extracts and used PLS analysis to link these activities to the metabolite profiles. srce.hr
The PLS analysis revealed a strong positive correlation between the concentration of this compound and both the antioxidant and α-glucosidase inhibitory activities of the extracts. ftb.com.hrsrce.hr This finding suggests that this compound is a significant contributor to these specific bioactivities observed in Curcuma caesia.
The table below summarizes the findings from the PLS analysis concerning this compound.
| Compound | Plant Source | Analytical Method | Statistical Model | Correlated Bioactivities | Reference |
| This compound | Curcuma caesia | ¹H NMR | PLS Analysis | Antioxidant activity, α-Glucosidase inhibition | ftb.com.hr, srce.hr, nih.gov |
Future Research Directions and Potential Applications
Exploration of Undiscovered Biological Activities
Initial studies have indicated that Selina-4(15),7(11)-dien-8-one possesses certain biological properties. For instance, research on extracts from Curcuma caesia (black turmeric) showed a positive correlation between the presence of this compound and antioxidant and α-glucosidase inhibitory activities. Another significant finding is its ability to inhibit melanogenesis, suggesting potential as a skin-lightening agent. koreascience.kr A study using a multi-omics approach also identified this compound as a potential ingredient from Atractylodes Macrocephala Koidz that interacts with a target associated with Alzheimer's disease.
Future research should aim to systematically screen this compound against a wide array of biological targets. This could uncover novel therapeutic potentials, such as:
Antimicrobial and Antifungal Effects: Given that many sesquiterpenoids exhibit such properties, investigating its efficacy against various pathogens is a logical next step.
Anti-inflammatory Activity: A related compound, Selina-3,7(11)-diene, is known to modulate inflammatory pathways. A thorough investigation into the anti-inflammatory potential of this compound is warranted.
Anticancer Properties: Screening against a panel of human cancer cell lines could reveal cytotoxic or cytostatic effects, opening new avenues in oncological research.
Biosynthetic Engineering for Enhanced Production and Diversification
The natural precursor to this compound is selina-4(15),7(11)-diene, which is synthesized by the enzyme selinadiene synthase. ebi.ac.uk Significant research has been conducted on engineering this enzyme, primarily from Streptomyces pristinaespiralis, to alter its product profile and create novel compounds. whiterose.ac.uk
Future directions in this area include:
Yield Optimization: Metabolic engineering of microbial hosts like Escherichia coli or the green alga Chlamydomonas reinhardtii can enhance the production of the precursor, selina-4(15),7(11)-diene. researchgate.net This involves optimizing metabolic pathways, such as the mevalonate (B85504) pathway, to channel more carbon flux towards the desired sesquiterpenoid. whiterose.ac.uk
Product Diversification: Site-directed mutagenesis of selinadiene synthase has already proven effective in changing product specificity. whiterose.ac.uk For example, specific mutations (e.g., V187F, Y152F) can alter the ratio of products. whiterose.ac.uk Further engineering, guided by computational modeling, could introduce new functionalities, such as hydroxylation, to produce a wider range of selinane-type sesquiterpenoids. rsc.org This creates a platform for generating novel analogs with potentially enhanced or different biological activities.
Enzyme Repurposing: The terpene cyclase fold, fundamental to selinadiene synthase, has been shown to be adaptable for completely different reactions, such as N-prenylation. biorxiv.org Exploring the repurposing of the selinadiene synthase scaffold could lead to the biocatalytic production of entirely new classes of molecules.
Development of Advanced Synthetic Routes for Complex Analogs
While the compound can be isolated from natural sources, chemical synthesis offers a route to produce it in larger quantities and to create structurally modified analogs that are not accessible through biosynthesis. researchgate.net Current methods often involve the oxidation of the precursor selina-3,7(11)-diene.
Future research should focus on:
Total Synthesis: Developing a robust and efficient total synthesis route for this compound would provide a reliable supply for research and development.
Diversity-Oriented Synthesis: A promising strategy involves using the natural product as a starting scaffold and applying a series of chemical reactions to generate a library of diverse analogs. For example, methods like SN2'-type Mitsunobu etherification have been used to create meroterpenoid-like compounds from this compound. nii.ac.jp This approach can rapidly generate novel chemical entities for biological screening.
Chemoenzymatic Synthesis: Combining the power of biosynthetic enzymes with chemical synthesis can create complex molecules. For instance, engineered terpene synthases could produce a core scaffold, which is then chemically modified to create a range of analogs. This has been demonstrated for other terpenes, yielding methylated analogs with unique properties. rsc.org
In-depth Mechanistic Understanding of Biological Effects
Understanding how this compound exerts its biological effects is crucial for its development. Early research into its skin-whitening properties has provided a template for such studies. It was found that the compound does not directly inhibit the tyrosinase enzyme but rather reduces its expression, along with other melanogenic enzymes like TRP-1 and TRP-2, at the mRNA and protein levels. koreascience.kr
Future mechanistic studies should include:
Target Identification: For any newly discovered biological activity, identifying the specific molecular target(s) is paramount. Techniques like affinity chromatography, cellular thermal shift assays (CETSA), and computational docking can be employed.
Signaling Pathway Analysis: Once a target is identified, researchers need to elucidate the downstream signaling pathways that are modulated by the compound. For its anti-melanogenic effect, this would involve investigating transcription factors like MITF (Microphthalmia-associated transcription factor), which is a master regulator of melanogenic gene expression. lawdata.com.twnih.govfrontiersin.org
Structural Biology: Obtaining crystal structures of the compound bound to its protein targets can provide atomic-level insights into its mechanism of action and guide the rational design of more potent and selective analogs. rsc.org
Integration of Multi-Omics Data for Comprehensive Insights
The use of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic view of the biological effects of this compound. A metabolomics study using 1H NMR was instrumental in correlating the compound with the antioxidant and α-glucosidase inhibitory activity of Curcuma caesia extracts.
Future research can leverage multi-omics approaches to:
Uncover Off-Target Effects: Transcriptomic and proteomic analyses of cells treated with the compound can reveal its global impact on gene and protein expression, helping to identify potential off-target effects.
Systems Biology Modeling: Integrating multi-omics datasets can be used to construct systems-level models of the compound's effects, providing a deeper understanding of its network-level impact.
Biomarker Discovery: For promising therapeutic applications, multi-omics data can help identify biomarkers that predict response or monitor the efficacy of the compound in preclinical models.
Eco-Friendly Production Strategies and Sustainable Sourcing
Relying solely on extraction from plants can be unsustainable. Therefore, developing green and sustainable production methods is essential.
Key future strategies include:
Microbial Fermentation: As mentioned, engineering microorganisms like bacteria or yeast to produce the compound or its precursors is a highly promising green alternative. microbialtec.com These systems use renewable feedstocks and can be scaled up in bioreactors.
Photosynthetic Production: Using photosynthetic organisms like the microalga Chlamydomonas reinhardtii offers a particularly sustainable route, as it uses CO2 and light as primary inputs. researchgate.netnih.gov
Green Chemistry Approaches: Developing bioprocesses that adhere to the principles of green chemistry, such as using solvent-free extraction methods ('milking'), recycling solvents through nanofiltration, and using biocatalysts for chemical transformations, can significantly reduce the environmental footprint of production. researchgate.netbiorxiv.orgrsc.org
Translational Research into Non-Clinical Applications
Beyond potential therapeutic uses, this compound has promise in several non-clinical sectors.
Future translational research should explore:
Cosmetic Ingredients: The demonstrated ability to inhibit melanin (B1238610) synthesis makes it a strong candidate for development as a natural skin-lightening or anti-hyperpigmentation agent in cosmetic formulations. koreascience.kr Clinical trials have already shown the efficacy and safety of a formulation containing the compound. koreascience.kr
Bio-pesticides: Many sesquiterpenes play roles in plant defense and have insecticidal or repellent properties. The related compound, curcumene, has been described as an insecticide. researchgate.net Research is needed to evaluate the efficacy of this compound against common agricultural pests and disease vectors. Another related compound, Selina-3,7(11)-diene, has shown potential as a natural pesticide.
Research Reagents: As a well-characterized molecule with specific biological activities, it can be sold as a chemical probe or reference standard for life sciences research, for example, in studies of melanogenesis or α-glucosidase activity. targetmol.com
Q & A
Q. What are the optimal storage conditions for Selina-4(15),7(11)-dien-8-one to ensure stability in experimental settings?
this compound should be stored in powder form at -20°C for up to 3 years or in solvent at -80°C for 1 year to prevent degradation . For short-term transport, room temperature with ice packs is acceptable, but prolonged exposure to ambient conditions should be avoided .
Q. How can researchers determine the solubility of this compound for in vitro assays?
The compound is typically dissolved in DMSO due to its low aqueous solubility. If DMSO is unsuitable, alternative solvents like PEG300, Tween 80, or saline mixtures (e.g., 20% SBE-β-CD) can be tested. A stepwise protocol involves:
Q. What plant sources and extraction methods are associated with this compound?
The compound is primarily isolated from Curcuma zedoaria (Zingiberaceae) leaves. Extraction methods include ultrasound-assisted extraction with organic solvents (e.g., ethanol or hexane), optimized via central composite design for yield and purity. GC-FID is commonly used for quantification .
Advanced Research Questions
Q. How can conflicting pharmacological results for this compound across studies be reconciled?
Discrepancies may arise from variations in chemotypes (e.g., β-caryophyllene-rich vs. selinene-dominant extracts) or experimental conditions (e.g., solvent stability, dosing regimens). Researchers should:
Q. What strategies are recommended for optimizing in vivo delivery of this compound in rodent models?
A validated protocol includes:
- Dose conversion : Use body surface area (BSA) scaling with Km coefficients (e.g., mouse-to-rat dose = 20 mg/kg × 3/6 = 10 mg/kg) .
- Formulation : Prepare a 2 mg/mL working solution using 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline, filtered for sterility .
- Administration : Intraperitoneal or oral routes, with pharmacokinetic sampling at 0, 1, 3, 6, and 12 hours post-dose .
Q. How can researchers address challenges in identifying this compound metabolites using ¹H NMR?
Key steps include:
- Sample preparation : Extract plasma or tissue homogenates with acetonitrile, concentrate via lyophilization.
- Spectral analysis : Compare chemical shifts against a reference library (e.g., δ 1.25–1.35 ppm for methyl groups in sesquiterpenoids).
- Validation : Cross-reference with LC-MS/MS data to confirm metabolite structures (e.g., zedoalactone derivatives) .
Methodological Recommendations
- Experimental Design : Include negative controls (e.g., solvent-only groups) and validate compound stability under assay conditions .
- Data Contradiction Analysis : Use meta-analysis tools to compare results across studies, adjusting for variables like extraction methodology or storage duration .
- Ethical Compliance : Adhere to institutional guidelines for animal welfare and data integrity, particularly in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
